2-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRAZINE
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Overview
Description
2-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRAZINE is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRAZINE typically involves the reaction of pyrazine derivatives with triazole and thiadiazole precursors. One common method is the one-pot multicomponent reaction, which provides high yields and efficiency . The reaction conditions often include the use of catalysts and solvents such as ethanol, and the process is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the heterocyclic ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups .
Scientific Research Applications
2-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRAZINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRAZINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis . The compound can induce cell cycle arrest and apoptosis in cancer cells by interfering with intracellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.
Triazolo[4,3-a]pyrazine: Another related compound with a different arrangement of nitrogen atoms in the ring.
Thiazolo[3,2-b][1,2,4]triazole: Contains a fused ring system similar to triazolothiadiazole.
Uniqueness
2-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRAZINE stands out due to its unique combination of pyrazine, triazole, and thiadiazole rings, which confer distinct chemical and biological properties. Its ability to inhibit multiple molecular targets and its potential for various scientific applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H8N6S |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
3-ethyl-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C9H8N6S/c1-2-7-12-13-9-15(7)14-8(16-9)6-5-10-3-4-11-6/h3-5H,2H2,1H3 |
InChI Key |
WEEDHQSLMYXMPE-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=NC=CN=C3 |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=NC=CN=C3 |
Origin of Product |
United States |
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